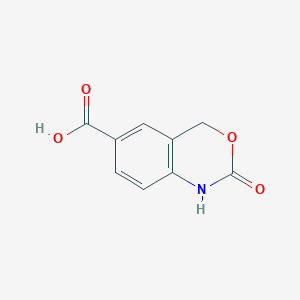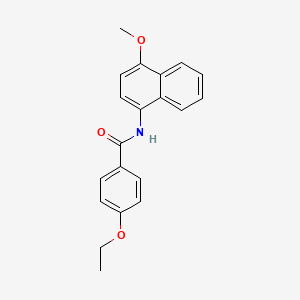![molecular formula C10H16N2OS B2888391 [4-Methyl-2-(1-piperidinyl)-1,3-thiazol-5-yl]methanol CAS No. 940786-79-8](/img/structure/B2888391.png)
[4-Methyl-2-(1-piperidinyl)-1,3-thiazol-5-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in medicinal chemistry due to their presence in various pharmaceuticals. MPTM serves as a starting material for synthesizing a wide range of piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives are synthesized through intra- and intermolecular reactions, such as hydrogenation, cyclization, cycloaddition, annulation, and amination. The versatility of MPTM in forming these derivatives makes it a valuable compound in drug design and discovery .
Pharmacological Applications
MPTM and its derivatives exhibit a broad spectrum of pharmacological activities. They are found in more than twenty classes of pharmaceuticals, including alkaloids. The piperidine moiety in these compounds is associated with various biological activities, making them potential candidates for drug development. Researchers utilize MPTM to synthesize new compounds and evaluate their biological efficacy in preclinical studies .
Antimicrobial Activity
The search for new antimicrobial agents is a critical area of research, especially with the rise of antibiotic-resistant strains. MPTM derivatives have been studied for their potential antimicrobial properties. By modifying the piperidine ring or the thiazolyl moiety, researchers can create new molecules that may exhibit significant antimicrobial activity against a range of pathogens .
Safety and Hazards
The safety and hazards associated with “[4-Methyl-2-(1-piperidinyl)-1,3-thiazol-5-yl]methanol” are not explicitly detailed in the available resources. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .
Mecanismo De Acción
- The compound’s primary target is not explicitly mentioned in the available literature. However, we can explore related piperidine derivatives to gain insights. Piperidines are essential synthetic fragments for drug design and are present in various pharmaceutical classes and alkaloids . For our compound, we’ll consider potential protein targets involved in relevant pathways.
Target of Action
Propiedades
IUPAC Name |
(4-methyl-2-piperidin-1-yl-1,3-thiazol-5-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c1-8-9(7-13)14-10(11-8)12-5-3-2-4-6-12/h13H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSBAXBGEOYXOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2CCCCC2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Methyl-2-(1-piperidinyl)-1,3-thiazol-5-yl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

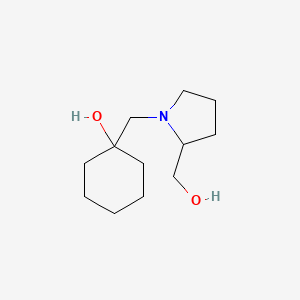
![2-[(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2888310.png)
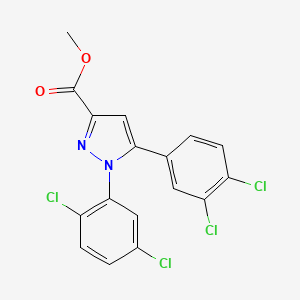
![Tert-butyl 2-[(2-chloro-5-methylsulfanylbenzoyl)amino]-2-cyanoacetate](/img/structure/B2888314.png)
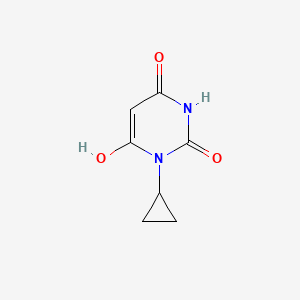
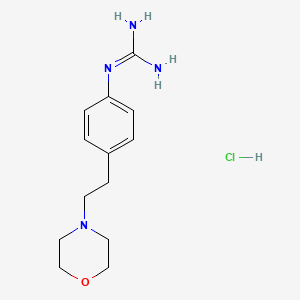
![N-[1-(Pyrrolidine-1-carbonyl)piperidin-3-yl]but-2-ynamide](/img/structure/B2888317.png)
![2-{[4-(Methylthio)benzyl]amino}ethanol hydrochloride](/img/no-structure.png)
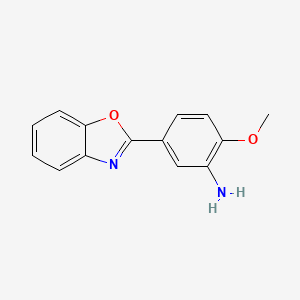
![3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B2888324.png)
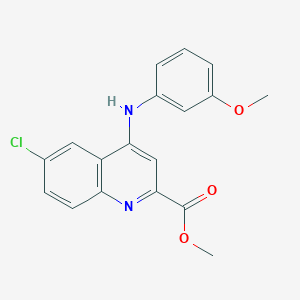
![3-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine](/img/structure/B2888327.png)
